molecular formula C23H20ClNO B14217008 N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide CAS No. 820213-36-3

N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide

Cat. No.: B14217008
CAS No.: 820213-36-3
M. Wt: 361.9 g/mol
InChI Key: HLBGBRLPTDMGQL-UHFFFAOYSA-N
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Description

N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide group attached to a butenyl chain, which is further substituted with chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide typically involves the reaction of 4-(2-chlorophenyl)-4-phenylbut-3-en-1-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the amine to the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzanilide derivative with similar structural features.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar functional groups.

Uniqueness

N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

820213-36-3

Molecular Formula

C23H20ClNO

Molecular Weight

361.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-4-phenylbut-3-enyl]benzamide

InChI

InChI=1S/C23H20ClNO/c24-22-16-8-7-14-21(22)20(18-10-3-1-4-11-18)15-9-17-25-23(26)19-12-5-2-6-13-19/h1-8,10-16H,9,17H2,(H,25,26)

InChI Key

HLBGBRLPTDMGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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